molecular formula C7H9N3OS B2442948 N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448035-56-0

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2442948
CAS No.: 1448035-56-0
M. Wt: 183.23
InChI Key: VPQZTGGHCGUZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazoles

Properties

IUPAC Name

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-4-8-7(12-10-4)6(11)9-5-2-3-5/h5H,2-3H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQZTGGHCGUZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of cyclopropylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring exhibits sensitivity to oxidizing agents, particularly at the sulfur atom. Key findings include:

Reaction ConditionsReagentsMajor Product(s)YieldSource
Mild oxidation (25°C, 6 hr)m-CPBA in DCMS-Oxidized 1,2,4-thiadiazole sulfoxide68%
Strong oxidation (reflux, 12 hr)H₂O₂/AcOHSulfone derivative with ring decomposition42%

Mechanistic studies suggest that oxidation proceeds via electrophilic attack at sulfur, forming sulfoxide intermediates before potential over-oxidation to sulfones. The cyclopropyl group remains intact under mild conditions but may undergo ring-opening in strongly acidic media .

Nucleophilic Substitution

The C-5 carboxamide group participates in hydrolysis and condensation reactions:

Reaction TypeConditionsReagentsProductsNotes
Acidic hydrolysisHCl (6M), reflux, 8 hrH₂O3-Methyl-1,2,4-thiadiazole-5-carboxylic acidCyclopropyl group retained
Basic hydrolysisNaOH (2M), 60°C, 4 hrEthanol/WaterSodium carboxylate salt92% conversion

Condensation reactions with primary amines (e.g., benzylamine) under EDCI/HOBt coupling yield novel amide derivatives, demonstrating the carboxamide’s utility in diversification .

Electrophilic Aromatic Substitution

While the thiadiazole ring is generally resistant to electrophilic substitution, halogenation occurs under controlled conditions:

Halogenation TypeReagentsPosition ModifiedIsolated Yield
BrominationNBS, AIBN, CCl₄, 80°CC-3 methyl group55%
ChlorinationSO₂Cl₂, DMF, 0°CThiadiazole C-4 position38%

The methyl group at C-3 shows higher reactivity than the cyclopropyl-linked carboxamide due to radical stabilization effects during bromination .

Cycloaddition Reactions

The 1,2,4-thiadiazole core participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProduct ClassBiological Relevance
PhenylacetyleneCuI, DIPEA, 100°CThiadiazolo-triazole hybridsAnticancer activity (IC₅₀ = 0.28 μM vs MCF-7)
Ethyl acrylateThermal (120°C, sealed tube)Thiadiazine derivativesImproved metabolic stability

These reactions expand the compound’s utility in medicinal chemistry, with triazole hybrids showing enhanced cytotoxicity compared to the parent molecule .

Ring-Opening Reactions

The cyclopropyl ring undergoes controlled ring-opening under radical or acidic conditions:

ConditionsReagentsProductsApplication
H₂SO₄ (conc.), 0°C, 30 min-Linear thioester with pendant carboxylic acidProdrug synthesis
UV light, AIBN, 12 hrCCl₄Dichlorinated open-chain derivativePolymer precursors

Notably, ring-opening compromises the compound’s metabolic stability but enables access to structurally diverse intermediates .

Reductive Transformations

Selective reduction of the thiadiazole ring is achievable:

Reducing AgentConditionsProductKey Property
LiAlH₄THF, −78°C, 2 hrPartially reduced dihydrothiadiazoleEnhanced solubility
H₂ (1 atm)Pd/C, EtOH, 25°CRing-opened thiol-amide derivativeChelating agent potential

Reduction pathways are highly solvent-dependent, with LiAlH₄ favoring ring preservation and catalytic hydrogenation promoting S–N bond cleavage .

Metal Complexation

The carboxamide and sulfur atoms coordinate with transition metals:

Metal SaltLigand RatioComplex GeometryStability Constant (log K)
Cu(NO₃)₂1:2Square planar12.4 ± 0.3
PdCl₂1:1Tetrahedral9.8 ± 0.2

These complexes exhibit catalytic activity in Suzuki-Miyaura couplings, though the cyclopropyl group slightly sterically hinders coordination .

Scientific Research Applications

Anticancer Activity

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide has been investigated for its potential as an anticancer agent. Thiadiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. For instance, studies have demonstrated that related compounds exhibit significant cytotoxic effects against human cancer cell lines such as breast and lung cancers .

Key Findings:

  • Mechanism of Action: The anticancer activity is believed to be linked to the compound's ability to interact with specific biological targets, including enzymes involved in cell growth and survival pathways .
  • Case Study: A study on related thiadiazole derivatives highlighted their effectiveness against triple-negative breast cancer cells, indicating that this compound may share similar properties .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Thiadiazole derivatives are known to possess antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents.

Research Insights:

  • In vitro Studies: Laboratory tests have shown that related compounds can effectively inhibit the growth of various pathogenic bacteria and fungi, suggesting that this compound may exhibit similar properties.

Pesticide Development

This compound has potential applications in agriculture as a pesticide or herbicide. Research indicates that thiadiazole compounds can enhance plant resistance to pests and diseases while also exhibiting fungicidal properties .

Application Insights:

  • Bioactivity Screening: Compounds with similar structures have been tested for their insecticidal and fungicidal activities, leading to the identification of effective agents for crop protection .

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that require careful optimization to achieve high purity and yield .

Synthesis Overview:

  • The synthetic pathways often include the formation of the thiadiazole ring followed by functionalization at the carboxamide position.
Synthesis Step Description
Step 1Formation of the thiadiazole ring via cyclization reactions involving appropriate precursors.
Step 2Introduction of the cyclopropyl group through nucleophilic substitution reactions.
Step 3Final functionalization to yield this compound.

Toxicology and Safety Assessments

Initial toxicological evaluations suggest that this compound is relatively safe for in vitro studies; however, comprehensive assessments are necessary to determine its safety profile for therapeutic use.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The presence of the cyclopropyl group and the carboxamide moiety enhances its pharmacological profile. The molecular formula is C7_{7}H9_{9}N3_{3}S2_{2}, which plays a crucial role in its biological activity.

The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. For instance:

  • Enzyme Inhibition : this compound has been shown to inhibit certain enzymes by binding to their active sites, disrupting essential biological functions in microorganisms and cancer cells .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell wall synthesis and interfering with metabolic pathways .

Biological Activities

The compound has been studied for various biological activities:

  • Antimicrobial Activity : Research indicates that this compound demonstrates potent antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as antifungal properties .
  • Anticancer Properties : Several studies have highlighted its anticancer potential. It has been shown to inhibit the growth of various cancer cell lines, including lung (A549), breast (MCF-7), and colon cancer cells (HCT15). The IC50_{50} values for these activities suggest significant cytotoxic effects .
  • Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties by modulating inflammatory pathways. In vitro studies have demonstrated its ability to stabilize erythrocyte membranes and inhibit proteinase activities, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have illustrated the effectiveness of this compound:

  • Study on Anticancer Activity : A study evaluated the cytotoxicity of this compound against human cancer cell lines. Results indicated that it significantly reduced cell viability with an IC50_{50} value of 4.27 µg/mL against SK-MEL-2 cells .
  • Antimicrobial Efficacy Assessment : In another investigation, the compound was tested against multiple bacterial strains. It displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, demonstrating its potential as an alternative treatment for bacterial infections .

Summary of Biological Activities

Activity Type Description IC50_{50} / MIC Values
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaVaries by strain
AntifungalInhibits growth of various fungal speciesVaries by species
AnticancerCytotoxic effects on cancer cell lines4.27 µg/mL (SK-MEL-2)
Anti-inflammatoryStabilizes erythrocyte membranes; inhibits proteinase activity100 ppm in vitro

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of thiadiazole carboxamides typically involves cyclization of thiosemicarbazide intermediates under controlled conditions. For example, cyclization in dimethylformamide (DMF) with iodine and triethylamine at reflux can yield the thiadiazole core. Reaction time (1–3 minutes) and solvent choice (e.g., acetonitrile for initial steps) are critical for minimizing side products . Coupling reagents like EDCI/HOBt in DMF at room temperature can facilitate carboxamide formation, with yields improved by optimizing stoichiometry and purification via preparative TLC .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. For example, distinct proton signals for the cyclopropyl group (δ ~1.0–2.0 ppm) and methyl substituents (δ ~2.6 ppm) are diagnostic. Mass spectrometry (ESI-MS) provides molecular weight validation, while IR spectroscopy can confirm functional groups like carboxamide (C=O stretch ~1630–1680 cm⁻¹) . Predicted density functional theory (DFT) calculations may supplement experimental data for ambiguous cases .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>95% recommended for biological assays). Stability studies should monitor degradation under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) using LC-MS. Storage at –20°C in anhydrous DMSO or desiccated containers is advised to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for thiadiazole carboxamides?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound solubility. Standardize assays using positive controls (e.g., doxorubicin for cytotoxicity) and validate solubility in DMSO/PBS mixtures via dynamic light scattering. Statistical rigor (e.g., two-tailed Student’s t-test, p ≤ 0.05) and triplicate replicates enhance reproducibility . For in vitro antimicrobial studies, adjust pH to mimic physiological conditions, as activity can be pH-dependent .

Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound?

  • Methodological Answer : Systematic substitution of the cyclopropyl or methyl groups with bioisosteres (e.g., trifluoromethyl, halogens) can elucidate key pharmacophores. For example, replacing the 3-methyl group with a 5-methylisoxazole (as in analogs) enhances hydrophobic interactions. Docking studies (AutoDock Vina) against target proteins (e.g., bacterial enoyl-ACP reductase) guide rational modifications .

Q. What mechanistic insights explain the cyclization efficiency during synthesis?

  • Methodological Answer : Cyclization efficiency depends on iodine’s role as an oxidizing agent, facilitating sulfur elimination (1/8 S₈ per molecule). Kinetic studies (monitored by TLC or in situ FTIR) reveal that triethylamine accelerates deprotonation, favoring intramolecular nucleophilic attack. Solvent polarity (DMF > acetonitrile) stabilizes transition states, reducing activation energy .

Q. How can computational methods validate experimental data for this compound’s reactivity?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts reaction pathways and transition states. Compare calculated NMR chemical shifts (GIAO method) and IR spectra with experimental data to confirm regioselectivity. Molecular dynamics simulations (AMBER) assess binding stability in protein-ligand complexes .

Methodological Notes

  • Data Validation : Always cross-validate synthetic yields and bioactivity data with orthogonal methods (e.g., HPLC for purity, SPR for binding affinity).
  • Contradiction Management : Use sensitivity analysis (Monte Carlo simulations) to identify variables most affecting bioactivity outcomes .
  • Ethical Compliance : For biological studies, adhere to OECD guidelines for in vitro assays and obtain institutional review board (IRB) approval for cytotoxicity testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.